水杨酸,戊酸酯

描述

Salicylic acid is an organic compound with the formula HOC6H4COOH . It is a colorless (or, white), bitter-tasting solid . It is a precursor to and a metabolite of aspirin (acetylsalicylic acid) . It is a plant hormone and has been listed by the EPA Toxic Substances Control Act (TSCA) Chemical Substance Inventory as an experimental teratogen . Salicylic acid is used to treat many skin disorders, such as acne, dandruff, psoriasis, seborrheic dermatitis of the skin and scalp, calluses, corns, common warts, and plantar warts, depending on the dosage form and strength of the preparation .

Synthesis Analysis

Salicylic acid is synthesized from salicylaldehyde . In modern times, salicylic acid is administered in the form of aspirin which is less irritating to the stomach than salicylic acid . To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction .Molecular Structure Analysis

The structural formula of Salicylic Acid is C6H4(OH)COOH . It contains a hydroxyl group (–OH group) attached at the ortho position with respect to the carboxylic acid functional group (–COOH group) present on the benzene ring . The molecular weight (or molar mass) of Salicylic Acid is 138.12 g/mol .Chemical Reactions Analysis

Salicylic acid directly irreversibly inhibits COX-1 and COX-2 to decrease conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . To prepare aspirin, salicylic acid is reacted with an excess of acetic anhydride . A small amount of a strong acid is used as a catalyst which speeds up the reaction .Physical And Chemical Properties Analysis

Salicylic acid is a colorless to white crystals . It is odorless . The density is 1.443 g/cm3 (20 °C) . The melting point is 158.6 °C (317.5 °F; 431.8 K) . The boiling point is 211 °C (412 °F; 484 K) at 20 mmHg . It is soluble in ether, CCl4, benzene, propanol, acetone, ethanol, oil of turpentine, toluene .科学研究应用

在植物生长和发育中的作用

水杨酸(SA)因其在植物生长和发育中的作用而被广泛研究。它作为一种内源信号,介导植物对病原体的防御反应,并在整个植物的生命周期中调节生理和生化过程至关重要。SA 参与植物对各种非生物胁迫的反应,如干旱、寒冷、重金属毒性、热量和渗透胁迫,证实了其在植物健康和疾病中的重要作用 (Rivas-San Vicente 和 Plasencia,2011)。

诱导植物系统性抗性

研究表明,SA 对于诱导植物的系统性抗性至关重要。这在涉及转基因烟草植株的研究中得到证明,其中无法积累 SA 的植株在对抗烟草花叶病毒方面表现出缺陷,突出了 SA 在植物免疫中的不可或缺的作用 (Gaffney 等人,1993)。

减轻农作物的水分胁迫

已知 SA 可以减轻小麦和番茄等农作物的水分胁迫。它通过调节生长、代谢特征和激活防御机制,在植物中诱导多种胁迫耐受性,包括干旱。例如,已经证明叶面喷施 SA 可以改善受胁迫植物的光合作用和各种生理特征,从而提高生产力 (Singh 和 Usha,2003), (Aires 等人,2022)。

在减轻植物胁迫中的应用

SA 用于减轻植物中的各种胁迫,包括病原菌毒力、重金属胁迫、盐胁迫和其他元素的毒性。它的应用通过充当抗氧化剂、清除活性氧物质和激活植物中的抗氧化系统,改善了逆境条件下的植物健康 (Wani 等人,2016)。

增强植物的耐旱性

已发现 SA 的应用可以增强辣椒等植物的耐旱性。用 SA 处理种子改善了生理和形态参数,表明其作为水分胁迫条件下生长调节剂的潜力 (Prabha 和 Negi,2014)。

在对抗镉胁迫中的作用

SA 在对抗植物中的镉胁迫中起着重要作用。它有助于调节植物生长,减少镉的吸收和分布,保护膜的完整性,增强抗氧化防御系统并提高光合能力。这表明 SA 在减轻植物中重金属毒性方面的潜力 (Liu 等人,2016)。

安全和危害

Salicylic acid can cause moderate chemical burns if used in high concentrations . Inhalation of dust irritates the nose and throat . Vomiting may occur spontaneously if large amounts are swallowed . Contact with eyes causes irritation, marked pain, and corneal injury which should heal . Prolonged or repeated skin contact may cause marked irritation or even a mild burn .

属性

IUPAC Name |

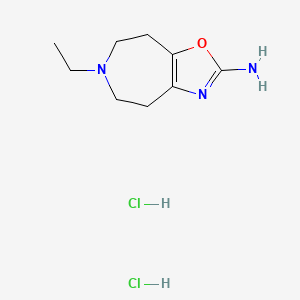

2-pentanoyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-3-8-11(13)16-10-7-5-4-6-9(10)12(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHZBTMHUNVIKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40214422 | |

| Record name | Salicylic acid, valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salicylic acid, valerate | |

CAS RN |

64206-54-8 | |

| Record name | 2-[(1-Oxopentyl)oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64206-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064206548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salicylic acid, valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40214422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)